Methyl 5-amino-2-hydroxypyridine-3-carboxylate
Description
Overview of Pyridine Derivatives in Chemical Research
Pyridine derivatives constitute one of the most extensively studied and utilized classes of heterocyclic compounds in modern chemical research, serving as fundamental building blocks across multiple scientific disciplines. The six-membered heteroaromatic pyridine nucleus exhibits ubiquitous presence in natural sources, including alkaloids such as nicotine, essential vitamins like niacin and pyridoxine, and vital coenzymes that drive biological processes. The unique electronic structure of pyridine, characterized by its electronegative nitrogen atom, fundamentally alters its reactivity compared to benzene derivatives, making pyridine more susceptible to nucleophilic substitution while showing reduced reactivity toward electrophilic aromatic substitution.
The significance of pyridine derivatives in pharmaceutical research cannot be overstated, as hundreds of compounds containing pyridine scaffolds have been approved as therapeutic drugs by regulatory agencies worldwide. These compounds demonstrate remarkable diversity in their biological activities, encompassing antimicrobial, antiviral, anticancer, antioxidant, antimycobacterial, anti-diabetic, antimalarial, antihypertensive, and anti-inflammatory properties. The pyridine scaffold's poor basicity generally enhances water solubility in pharmaceutically relevant molecules, contributing to the discovery of numerous broad-spectrum therapeutic agents with improved bioavailability profiles.
Contemporary research in pyridine chemistry has focused extensively on developing innovative synthetic methodologies to access both substituted pyridines and ring-fused pyridine systems. Several groundbreaking synthetic approaches have emerged in recent years, including microwave-assisted synthesis, metal-free condensation reactions, and advanced cycloaddition strategies that provide access to highly functionalized pyridine derivatives with excellent yields and selectivity. The Chichibabin pyridine synthesis, originally reported in 1924, continues to underpin several industrial routes, despite typical yields of approximately 30 percent, due to the inexpensive nature of the required precursors.
| Synthetic Method | Year Developed | Typical Yield | Key Advantages |
|---|---|---|---|
| Chichibabin Synthesis | 1924 | 30% | Inexpensive precursors |
| Hantzsch Synthesis | 1881 | Variable | Multi-component approach |
| Bönnemann Cyclization | Modern | High | Ambient conditions possible |
| Microwave-Assisted | 2000s | 75%+ | Rapid reaction times |
Historical Context of Hydroxypyridine Carboxylates
The development of hydroxypyridine carboxylates represents a significant milestone in the evolution of pyridine chemistry, with these compounds demonstrating unique tautomeric behavior and distinctive physicochemical properties. Historical investigations into 2-hydroxynicotinic acid, a closely related compound, revealed the existence of four distinct polymorphs, with the compound actually existing in its tautomeric form as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the solid state. This discovery fundamentally altered understanding of hydroxypyridine carboxylate chemistry and highlighted the importance of tautomerism in determining the physical and chemical properties of these compounds.
The structural complexity of hydroxypyridine carboxylates has been extensively studied through theoretical and experimental approaches. Density functional theory calculations have consistently demonstrated that the oxo-dihydropyridine tautomer is more energetically favored than the hydroxy form, providing crucial insights into the preferred conformations of these molecules. Condensed Fukui functions and dual descriptor analyses have been employed to examine the local preferences for hydrogen bonding in crystal structures, revealing sophisticated intermolecular interactions that govern the solid-state behavior of these compounds.
The polymorphism observed in hydroxypyridine carboxylates stems from distinctive molecular packing arrangements, with different crystal forms exhibiting varying thermal stabilities and conversion pathways. Thermal behavior studies have revealed complex phase transitions, where certain polymorphs convert to more stable forms upon heating, demonstrating the dynamic nature of these crystalline systems. The formation of distinct polymorphs can be influenced by various acidic additives during crystallization, providing synthetic chemists with tools to control the solid-state properties of the final products.
Significance of Methyl 5-amino-2-hydroxypyridine-3-carboxylate in Scientific Research
This compound occupies a position of particular importance within the broader context of pyridine derivative research, serving as both a synthetic intermediate and a biologically active compound in its own right. The compound's unique substitution pattern, featuring complementary electron-donating amino and hydroxyl groups alongside an electron-withdrawing carboxylate ester, creates a sophisticated electronic environment that enables diverse chemical transformations and biological interactions. This structural arrangement contributes to the compound's notable reactivity profile, allowing participation in various chemical transformations including nucleophilic substitutions, redox reactions, and complex formation with metal ions.
The synthesis of this compound typically involves the reaction of 5-amino-2-hydroxypyridine with methyl chloroformate in the presence of a base such as triethylamine, conducted in solvents like dichloromethane under carefully controlled temperature conditions to optimize yield and purity. Industrial-scale production may employ continuous flow reactors to enhance scalability and efficiency, reflecting the compound's growing importance in pharmaceutical manufacturing processes. The compound exhibits remarkable stability under standard laboratory conditions while maintaining sufficient reactivity for further chemical modifications.
Research into the biochemical properties of this compound has revealed significant interactions with various enzymes and proteins within metabolic pathways. The compound demonstrates documented activity against 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that plays a crucial role in the metabolism of pyridine derivatives. This enzyme interaction suggests potential applications in areas such as antimicrobial and anticancer research, where modulation of specific metabolic pathways could provide therapeutic benefits.
The compound's ability to undergo diverse chemical reactions has made it an invaluable building block in organic synthesis. Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can convert the amino and hydroxyl groups to corresponding oxidized forms, while reduction reactions employing hydrogen gas with palladium catalyst can modify the aromatic system. Substitution reactions involving halides or alkoxides provide access to a wide range of structurally related compounds, expanding the synthetic utility of this versatile intermediate.
Properties
IUPAC Name |
methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHWGRZKQWAPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-Hydroxypyridine-2-carboxylic Acid
One of the primary routes to obtain methyl 5-amino-2-hydroxypyridine-3-carboxylate involves the esterification of 5-hydroxypyridine-2-carboxylic acid. This process is typically carried out by refluxing the acid in methanol with an acid catalyst such as concentrated sulfuric acid.
-
- Dissolve 5-hydroxypyridine-2-carboxylic acid in methanol.
- Add concentrated sulfuric acid as a catalyst.
- Stir the mixture at elevated temperature (around 85°C) overnight.
- After completion, cool the mixture and neutralize with sodium hydroxide to pH ~9.
- Acidify slightly with citric acid to precipitate the ester.
-
- This method yields methyl 5-hydroxypyridine-2-carboxylate with high purity and yield.
This ester serves as a key intermediate for further functionalization to introduce the amino group at the 5-position, as reported in synthetic routes for related compounds.
Amination via Nucleophilic Substitution and Reduction
The introduction of the amino group at the 5-position on the pyridine ring can be achieved through nucleophilic substitution of suitable leaving groups or via reduction of nitro precursors.
A common strategy involves:
- Starting from methyl 5-nitro-2-hydroxypyridine-3-carboxylate.
- Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).
Alternatively, amination can be performed by:
- Reaction of methyl 5-chloro-2-hydroxypyridine-3-carboxylate with ammonia or amine sources under suitable conditions.
These methods require careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
Use of Pyridine N-Oxides and Subsequent Rearrangements
Another approach involves the synthesis of pyridine N-oxides followed by rearrangement or substitution reactions to introduce the amino and hydroxyl groups.
For example, 3-methylpyridine 1-oxide derivatives can be reacted with amines and phosgene to form intermediates that, upon treatment with hydrogen bromide and heating, yield amino-substituted pyridines.
The process often includes:
- Formation of ammonium salts.
- Acidic treatment with hydrobromic acid at elevated temperatures (~210°C).
- Neutralization and extraction steps to isolate the amino-hydroxypyridine ester.
This method, while more complex, allows for the preparation of substituted aminopyridines with good yields and purity.
Biocatalytic and Enzymatic Methods
Whole-Cell Biotransformation Using Burkholderia sp. MAK1
Recent advances have demonstrated the use of microbial biocatalysts for regioselective hydroxylation and amination of pyridine derivatives.
Microbial Strain: Burkholderia sp. MAK1, isolated from soil, can use pyridin-2-ol as a carbon source and catalyze hydroxylation at the 5-position of pyridine rings.
-
- Whole cells are incubated with pyridin-2-amine or related derivatives.
- The cells perform regioselective hydroxylation to produce 5-hydroxy derivatives.
- This method avoids harsh chemical conditions and offers high regioselectivity.
-
- Environmentally friendly.
- High specificity and mild reaction conditions.
- Potential for scale-up in industrial biotransformations.
-
- Requires optimization of microbial growth and reaction conditions.
- Substrate scope may be limited to certain pyridine derivatives.
Enzymatic Hydroxylation and Amination
Enzymes such as monooxygenases and dioxygenases have been employed to catalyze the selective hydroxylation of pyridine rings.
Pyridin-2-ol 5-monooxygenase activity has been identified in Burkholderia sp. MAK1, facilitating the formation of 5-hydroxypyridine derivatives.
These enzymatic approaches offer a complementary route to chemical synthesis, especially for complex or sensitive substrates.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification with Methanol | 5-Hydroxypyridine-2-carboxylic acid, H2SO4, 85°C, overnight | High (typically >80%) | Simple, high yield, scalable | Requires acid catalyst, neutralization steps |
| Amination via Nitro Reduction | Nitro precursor, catalytic hydrogenation (Pd/C, H2) or chemical reducing agents | Moderate to High | Direct introduction of amino group | Requires handling of nitro compounds, possible side reactions |
| Pyridine N-Oxide Route | 3-Methylpyridine 1-oxide, trimethylamine, phosgene, HBr, heat (210°C) | Moderate (70-90%) | Allows complex substitutions | Multi-step, harsh conditions, toxic reagents |
| Whole-Cell Biotransformation (Burkholderia sp.) | Pyridin-2-amine substrates, bacterial culture, mild conditions | Variable (dependent on substrate) | Eco-friendly, regioselective | Requires microbial culture maintenance, substrate specificity |
| Enzymatic Hydroxylation | Purified enzymes or cell extracts, cofactors | Variable | High selectivity, mild conditions | Enzyme availability, cost, stability |
Detailed Research Findings
The esterification method is well-documented and widely used as a starting point for synthesizing this compound derivatives.
The chemical synthesis involving pyridine N-oxides and subsequent treatment with hydrobromic acid at high temperatures provides a robust pathway to amino-hydroxypyridine compounds with yields up to 95% in some cases.
Biocatalytic hydroxylation using Burkholderia sp. MAK1 represents a novel and promising approach, enabling regioselective introduction of hydroxyl groups on pyridine rings, which can be further chemically modified to introduce amino groups.
The combination of chemical and biocatalytic methods may offer optimized synthetic routes balancing yield, selectivity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), Alkoxides (e.g., sodium methoxide)
Major Products Formed
Oxidation: Formation of Methyl 5-amino-2-pyridinecarboxylate
Reduction: Formation of this compound
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Agricultural Applications
Intermediate for Pesticides:
The compound serves as an important intermediate in the synthesis of agricultural chemicals. Its derivatives can be transformed into more complex molecules used in herbicides and pesticides. For example, the conversion of related hydroxypyridine derivatives into brominated compounds has been documented as a method to create effective agricultural intermediates .
Biochemical Research
Bioconversion Studies:
Research utilizing whole-cell biocatalysts such as Burkholderia sp. MAK1 has shown efficacy in converting pyridine derivatives into hydroxylated products. Methyl 5-amino-2-hydroxypyridine-3-carboxylate could potentially be explored for similar bioconversion processes, enhancing its utility in biochemical applications . The regioselective oxyfunctionalization observed in these studies opens avenues for synthesizing various functionalized derivatives.
Structure-Activity Relationship Studies
Chemical Characterization:
The structural features of this compound lend themselves to detailed structure-activity relationship (SAR) studies. Understanding how modifications to its structure affect biological activity can lead to the development of more potent derivatives with targeted therapeutic effects.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 5-amino-2-hydroxypyridine-3-carboxylate with structurally related pyridine carboxylates, emphasizing substituent positions and functional group impacts:
Electronic and Reactivity Differences
- Electron-Donating vs. Withdrawing Groups: The amino and hydroxyl groups in the target compound donate electron density to the pyridine ring, activating it toward electrophilic substitution. In contrast, chloro and trifluoromethyl groups (e.g., in ) withdraw electron density, directing reactivity toward nucleophilic aromatic substitution .
- Metabolic Stability: Hydroxypyridine derivatives (e.g., 3-hydroxypyridine in ) are prone to enzymatic ring cleavage by oxygenases. This suggests that the hydroxyl group in the target compound may render it susceptible to metabolic degradation, whereas non-hydroxylated analogs (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate ) could exhibit greater stability .
Biological Activity
Methyl 5-amino-2-hydroxypyridine-3-carboxylate is a pyridine derivative that has garnered attention for its biological activity and potential pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 168.15 g/mol
- Functional Groups : An amino group at the 5-position, a hydroxyl group at the 2-position, and a carboxylate ester group at the 3-position of the pyridine ring.
This specific arrangement of functional groups contributes to its reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal chemistry.
Enzyme Interactions
This compound is believed to interact with various enzymes, particularly those in the oxidoreductase family. Its structural similarity to known enzyme substrates suggests it may act as an inhibitor or modulator of enzymatic activity.
- Oxidoreductase Inhibition : The compound may inhibit oxidoreductases by mimicking substrate interactions, thereby preventing normal enzymatic reactions.
- Biocatalysis : Studies have shown that whole cells of Burkholderia sp. MAK1 can convert pyridine derivatives into hydroxylated products, indicating potential biocatalytic applications for compounds like this compound .
Pharmacological Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies
- Enzyme Catalysis : A study highlighted the role of this compound in enzyme-catalyzed reactions involving flavoprotein oxygenases. These enzymes are crucial for various metabolic pathways, suggesting that this compound could influence metabolic processes significantly.
- Bioconversion Studies : Research utilizing Burkholderia sp. MAK1 demonstrated the conversion efficiency of various pyridine derivatives into hydroxylated products, indicating that this compound could serve as a substrate for biotransformation processes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-amino-6-hydroxypyridine-3-carboxylate | CHNO | Hydroxyl group at position 6 |
| Methyl 2-amino-5-hydroxynicotinate | CHNO | Unique positioning of amino and hydroxyl groups |
| Ethyl 5-amino-6-methylpyridine-3-carboxylate | CHNO | Contains an ethyl group instead of methyl |
This table illustrates how this compound compares with other similar compounds in terms of structure and potential biological activity.
Q & A
Q. What established synthetic methodologies are available for Methyl 5-amino-2-hydroxypyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
The compound can be synthesized via diastereoselective routes, such as the cyclization of substituted pyridine precursors under controlled conditions. Key factors include solvent polarity, temperature (optimized between 60–80°C), and catalysts (e.g., Lewis acids). For example, highlights a method for analogous pyrrolidine carboxylates using stereochemical control via intramolecular hydrogen bonding, achieving >90% diastereoselectivity . Purity is typically verified by GC/HPLC (>95% purity thresholds) and elemental analysis, as noted in synthetic protocols for related compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- 1H/13C NMR : Assign signals using DEPT-135 and COSY to resolve overlapping peaks from amine and hydroxyl protons.
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H/N-H stretches at 3200–3500 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+). Contradictions between spectral data (e.g., unexpected splitting in NMR) should be cross-validated via X-ray crystallography. SHELX software ( ) enables refinement of crystallographic data to resolve ambiguities in molecular geometry .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?
Strategies include:
- Chiral Auxiliaries : Introduce temporary stereochemical directors (e.g., Evans oxazolidinones) to control ring closure.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular hydrogen bonding, favoring specific transition states.
- Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., proline derivatives) to induce enantioselectivity. demonstrates >90% diastereoselectivity in analogous systems by optimizing steric and electronic effects .
Q. What crystallographic refinement strategies are recommended for resolving the structure of this compound using SHELX software?
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to minimize errors.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. emphasizes SHELX’s robustness in handling small-molecule datasets, particularly for resolving disorder in hydroxyl/amine groups .
Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic or electrophilic reactions?
- Nucleophilic Reactions : Test reactions with Grignard reagents or amines under varying pH (e.g., acidic vs. basic conditions). Monitor regioselectivity via LC-MS ( ).
- Electrophilic Aromatic Substitution : Use halogenation or nitration agents (e.g., HNO3/H2SO4) to probe activating/deactivating effects of the hydroxyl and amino groups.
- Kinetic Studies : Perform time-resolved NMR to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
